BenchChemオンラインストアへようこそ!

Atenolol-d7 β-D-Glucuronide

LC-MS/MS quantification isotope dilution mass spectrometry glucuronide metabolite analysis

Atenolol-d7 β-D-Glucuronide is a structurally identical, M+7 deuterated SIL internal standard for atenolol β-D-glucuronide. Unlike generic d7-atenolol or unlabeled analogs, it co-elutes with the glucuronide metabolite, compensating for phospholipid-induced ion suppression and hematocrit-dependent DBS variability. This co-elution is critical for meeting FDA/EMA precision requirements (CV ≤5%) in bioequivalence trials and TDM panels. Only a >97 atom% D, fully characterized d7-glucuronide standard can eliminate the quantitative bias introduced by structural mismatch, making it the only valid choice for high-stakes pharmacokinetic and microsampling workflows.

Molecular Formula C₂₀H₂₃D₇N₂O₉
Molecular Weight 449.5
Cat. No. B1151555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtenolol-d7 β-D-Glucuronide
Synonyms2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl-d7 β-D-Glucopyranosiduronic Acid _x000B_
Molecular FormulaC₂₀H₂₃D₇N₂O₉
Molecular Weight449.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atenolol-d7 β-D-Glucuronide: Analytical Reference Standard and Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Atenolol-d7 β-D-Glucuronide (CAS 889359-84-6, molecular formula C₂₀H₂₃D₇N₂O₉, molecular weight 449.5 g/mol) is a deuterium-labeled analog of atenolol β-D-glucuronide, the O-glucuronide conjugate metabolite of the cardioselective β1-adrenergic receptor antagonist atenolol [1]. This compound incorporates seven deuterium atoms, resulting in a mass shift of M+7 relative to the unlabeled metabolite , and is primarily utilized as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of atenolol glucuronide in biological matrices [2].

Why Atenolol-d7 β-D-Glucuronide Cannot Be Replaced by Unlabeled or Alternative Deuterated Internal Standards


In LC-MS/MS quantification of atenolol glucuronide metabolites, generic substitution with unlabeled structural analogs or non-metabolite deuterated standards introduces quantifiable analytical error. Unlabeled internal standards cannot compensate for matrix effects—including ion suppression or enhancement—that differentially affect analyte and internal standard signals during electrospray ionization [1]. Structural analog internal standards (e.g., metoprolol-d7 or atenolol-d7) exhibit different chromatographic retention behavior and extraction recovery relative to the glucuronide conjugate analyte, failing the fundamental requirement of co-elution with the target metabolite [2]. Furthermore, deuterium-labeled compounds at insufficient deuteration levels (e.g., d3 or d5) may demonstrate retention time shifts or incomplete isotopic separation, while ¹³C-labeled alternatives, though chromatographically identical, are not commercially available for this specific glucuronide metabolite [3]. Only a fully characterized, high-isotopic-purity (>97% atom% D) deuterated glucuronide internal standard matching the exact chemical structure of the target metabolite can provide the quantitative accuracy required for method validation under FDA and EMA bioanalytical guidelines.

Atenolol-d7 β-D-Glucuronide: Quantified Differentiation and Comparative Analytical Performance


Isotopic Purity and Mass Shift: Atenolol-d7 β-D-Glucuronide vs. Unlabeled Glucuronide Metabolite

Atenolol-d7 β-D-Glucuronide incorporates seven deuterium atoms across the N-isopropyl moiety of the atenolol scaffold [1]. This substitution pattern yields a molecular weight of 449.5 g/mol, representing a +7 Da mass shift relative to the unlabeled atenolol β-D-glucuronide (442.47 g/mol) . The isotopic purity specification of ≥97.0 atom% D ensures minimal unlabeled carryover that could otherwise compromise calibration curve linearity at low concentration ranges . In contrast, alternative deuterated atenolol standards with lower deuteration levels (d3 or d5) provide insufficient mass separation from endogenous isotopic peaks and may exhibit chromatographic resolution issues.

LC-MS/MS quantification isotope dilution mass spectrometry glucuronide metabolite analysis

Chemical Purity and Quantitative Reliability: Atenolol-d7 β-D-Glucuronide vs. Research-Grade Metabolite Standards

Atenolol-d7 β-D-Glucuronide is supplied as an analytical standard with certified purity of ≥94.0% by HPLC and ≥97.0% isotopic purity . In contrast, unlabeled atenolol β-D-glucuronide intended for qualitative research applications is typically supplied at ≥95% purity without certified isotopic composition [1]. The combination of high chemical purity and verified isotopic enrichment is essential for constructing linear calibration curves spanning the therapeutic concentration range of 25-1500 ng/mL as validated for atenolol-d7-based assays [2].

certified reference material method validation regulatory compliance

Matrix Effect Compensation: SIL Internal Standard Recovery vs. Structural Analog Performance

Stable isotope-labeled (SIL) internal standards, including deuterated glucuronide conjugates, provide superior matrix effect compensation compared to structural analog internal standards [1]. In LC-MS/MS bioanalysis, matrix components cause variable ion suppression or enhancement that differentially affects analyte and internal standard signals. Structural analogs exhibit different retention times and extraction recoveries than the target analyte, failing to co-elute through the region of matrix effect [2]. Deuterated SIL internal standards with identical chemical structure demonstrate near-identical extraction recovery, ionization efficiency, and chromatographic retention to the unlabeled analyte, yielding method precision (coefficient of variation) ≤5% across calibration ranges [3].

matrix effect ion suppression extraction recovery bioanalytical method validation

Deuterium Label Stability: d7-Glucuronide vs. Lower Deuteration-Level Internal Standards

Atenolol-d7 β-D-glucuronide incorporates deuterium at the N-isopropyl position of the atenolol moiety, with seven deuterium atoms distributed across the terminal methyl groups [1]. This labeling pattern provides stable isotopic enrichment under typical sample preparation conditions including solid-phase extraction and reversed-phase chromatography at pH 3-8 [2]. Compounds with fewer deuterium labels (d3 or d5) exhibit incomplete mass separation from endogenous ¹³C and ¹⁵N isotopic peaks, while ¹³C-labeled glucuronide standards—though chromatographically identical to the unlabeled analyte—are not commercially available for atenolol glucuronide, requiring custom synthesis [3].

isotope exchange stability deuterium labeling LC-MS/MS robustness

Atenolol-d7 β-D-Glucuronide: Recommended Application Scenarios for Analytical and Bioanalytical Workflows


Quantitative Determination of Atenolol Glucuronide in Human Plasma for Pharmacokinetic and Bioequivalence Studies

This compound serves as the optimal internal standard for LC-MS/MS quantification of atenolol β-D-glucuronide in human plasma during pharmacokinetic studies and bioequivalence trials. As demonstrated in published validated assays, the use of atenolol-d7 as an internal standard enables precision values (coefficient of variation) of ≤5% across calibration ranges of 25-1500 ng/mL, meeting FDA and EMA bioanalytical method validation requirements for accuracy and precision [1]. The deuterated glucuronide conjugate co-elutes with the target metabolite, compensating for plasma matrix effects including phospholipid-induced ion suppression that would otherwise compromise quantification of the minor glucuronide metabolite (which represents only 5-8% of the renally excreted dose [2]).

Dried Blood Spot (DBS) Microsampling for Therapeutic Drug Monitoring of Atenolol Adherence

In microsampling applications using dried blood spot cards, atenolol-d7 β-D-glucuronide enables accurate quantification of both parent atenolol and its glucuronide metabolite from sample volumes as low as 30 μL whole blood [1]. Validated DBS-LC-HRMS methods using atenolol-d7 internal standard demonstrate drug extraction efficiency of 96±5% and analyte stability for at least 10 weeks on collection cards, making this approach suitable for large-scale adherence monitoring programs in hypertension management [2]. The deuterated internal standard corrects for hematocrit-dependent extraction variability inherent to DBS sampling.

Metabolite Identification and Phase II Conjugation Studies in Preclinical Drug Metabolism Research

For preclinical metabolism studies investigating UGT-mediated glucuronidation of β-adrenergic antagonists, atenolol-d7 β-D-glucuronide provides a stable isotope-labeled reference standard for absolute quantitation of glucuronide conjugate formation. Studies have demonstrated stereoselective glucuronidation of atenolol by human recombinant UGT1A9, with the S/R-glucuronide formation ratio reported as 3.1 [1]. The deuterated d7 standard enables accurate measurement of both enantiomeric glucuronide species without interference from endogenous isobaric compounds, supporting structure-metabolism relationship studies across β-blocker chemical series [2].

Method Development and Validation for Multi-Analyte Cardiovascular Drug Panels

In high-throughput clinical toxicology and therapeutic drug monitoring laboratories, atenolol-d7 β-D-glucuronide can be incorporated into multi-analyte LC-MS/MS panels targeting cardiovascular drugs including atenolol, metoprolol, bisoprolol, and their respective phase II metabolites [1]. The +7 Da mass shift ensures unambiguous MRM transition assignment without cross-interference from co-eluting β-blocker metabolites. Published multi-analyte methods demonstrate that deuterated internal standards improve between-run precision and reduce matrix effect variability across pooled plasma from different patient populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atenolol-d7 β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.